molecular formula C5H9NO B1441835 6-Oxa-1-azaspiro[3.3]heptane CAS No. 1046153-00-7

6-Oxa-1-azaspiro[3.3]heptane

Cat. No. B1441835
M. Wt: 99.13 g/mol
InChI Key: BCIIWQHRWPXARK-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1046153-00-7 . It has a molecular weight of 99.13 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.3]heptane .


Synthesis Analysis

The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .


Molecular Structure Analysis

The molecular structure of 6-Oxa-1-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 .


Chemical Reactions Analysis

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .


Physical And Chemical Properties Analysis

6-Oxa-1-azaspiro[3.3]heptane is stored at room temperature . The physical form of this compound is solid .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : “6-Oxa-1-azaspiro[3.3]heptane” is used as an intermediate in pharmaceutical synthesis .
  • Drug-Like Compounds

    • Summary of Application : The 2-oxa-6-azaspiro[3.3]heptane unit, which is similar to “6-Oxa-1-azaspiro[3.3]heptane”, has been proposed as a surrogate for morpholine in drug-like compounds .
  • Chemical Synthesis

    • Summary of Application : “6-Oxa-1-azaspiro[3.3]heptane” is used as an intermediate in chemical synthesis .
  • Surrogate for Morpholine

    • Summary of Application : The 2-oxa-6-azaspiro[3.3]heptane unit, which is similar to “6-Oxa-1-azaspiro[3.3]heptane”, has been proposed as a surrogate for morpholine in drug-like compounds .
  • Improved Synthesis

    • Summary of Application : An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented .
    • Methods of Application : This involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour .
    • Results or Outcomes : The outcomes of this improved synthesis process are a more stable and more soluble product . With these improved properties, access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane has been enabled .
  • Building Block for New Drug Candidates

    • Summary of Application : The 6-oxa-2-azaspiro[3.3]heptane fragment has been used as a building block for new drug candidates .
    • Methods of Application : This involves using the 6-oxa-2-azaspiro[3.3]heptane fragment as a structural surrogate for morpholine in a number of drug-like molecules .
    • Results or Outcomes : The outcomes of this application would depend on the specific drug-like compound being synthesized. The goal would be to create a compound with similar or improved properties compared to the original compound containing morpholine .

Safety And Hazards

The safety data sheet for 1-Boc-6-oxa-1-azaspiro[3.3]heptane indicates that it is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Future Directions

The 2-oxa-6-azaspiro[3.3]heptane unit has attracted recent interest and has been proposed as a surrogate for morpholine in drug-like compounds . This suggests potential future directions in drug discovery and development.

properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIIWQHRWPXARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716720
Record name 6-Oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-1-azaspiro[3.3]heptane

CAS RN

1046153-00-7
Record name 6-Oxa-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JA Burkhard, C Guérot, H Knust, M Rogers-Evans… - Organic …, 2010 - ACS Publications
Straightforward access toward previously unreported substituted, heterocyclic spiro[3.3]heptanes is disclosed. These spirocyclic systems may be considered as alternatives to 1,3-…
Number of citations: 118 pubs.acs.org
G Wuitschik - 2008 - research-collection.ethz.ch
Many drug candidates that display in vitro activity also share undesired features such as high lipophilicity or metabolic liabilities that rule out their further development. In many cases, …
Number of citations: 17 www.research-collection.ethz.ch
CSW Law, KY Yeong - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Introduction Benzothiazole is a bicyclic ring system composed of thiazole and benzene rings. It is present as an important pharmacophore in many marketed drugs. The notable …
Number of citations: 15 www.tandfonline.com
SH Henderson, F Sorrell, J Bennett… - Journal of Medicinal …, 2021 - ACS Publications
Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) regulates the proliferation and differentiation of neuronal progenitor cells during brain development. Consequently, DYRK1A …
Number of citations: 9 pubs.acs.org
PA Nocquet - 2013 - theses.hal.science
De précédentes études dans notre groupe ont montré que l'α-1-C-nonyl-1,5-didésoxy-1,5-imino-D-xylitol était un inhibiteur puissant de la β-glucocérébrosidase, enzyme impliquée …
Number of citations: 7 theses.hal.science

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